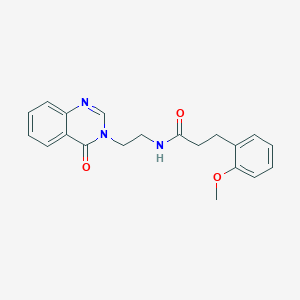![molecular formula C20H24BrN5O2 B12164516 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B12164516.png)
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a brominated pyrimidoindazole core and a morpholinoethylacetamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:
-
Formation of the Pyrimidoindazole Core
Starting Materials: 2,4-dimethylpyrimidine and 2-bromoaniline.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidoindazole core.
Conditions: Elevated temperatures (100-150°C) and the presence of a catalyst such as palladium or copper.
-
Bromination
Reagent: Bromine or N-bromosuccinimide (NBS).
Conditions: Room temperature to 50°C, often in the presence of a solvent like dichloromethane or acetonitrile.
-
Attachment of the Acetamide Side Chain
Reagent: 2-chloro-N-(2-morpholinoethyl)acetamide.
Conditions: Nucleophilic substitution reaction, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the acetamide side chain.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms of the brominated pyrimidoindazole core.
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols).
Conditions: Room temperature to moderate heating, often in polar solvents.
Products: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Studied for its effects on cellular signaling mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Manufacturing: Intermediate in the synthesis of complex drug molecules.
作用机制
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in critical biological pathways.
Pathways: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.
Effects: Inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidinoethyl side chain instead of morpholinoethyl.
Uniqueness
Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity.
Morpholinoethyl Side Chain: This functional group enhances the compound’s solubility and ability to interact with biological targets.
属性
分子式 |
C20H24BrN5O2 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H24BrN5O2/c1-13-17(12-19(27)22-5-6-25-7-9-28-10-8-25)14(2)26-20(23-13)16-4-3-15(21)11-18(16)24-26/h3-4,11H,5-10,12H2,1-2H3,(H,22,27) |
InChI 键 |
VCMOEYRXSCNXBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)

![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12164471.png)
![(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12164486.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12164495.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12164497.png)


![N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12164510.png)
